Diundecyl hexanedioate Diundecyl hexanedioate
Brand Name: Vulcanchem
CAS No.: 14641-32-8
VCID: VC20989670
InChI: InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-21-25-31-27(29)23-19-20-24-28(30)32-26-22-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3
SMILES: CCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCC
Molecular Formula: C28H54O4
Molecular Weight: 454.7 g/mol

Diundecyl hexanedioate

CAS No.: 14641-32-8

Cat. No.: VC20989670

Molecular Formula: C28H54O4

Molecular Weight: 454.7 g/mol

* For research use only. Not for human or veterinary use.

Diundecyl hexanedioate - 14641-32-8

Specification

CAS No. 14641-32-8
Molecular Formula C28H54O4
Molecular Weight 454.7 g/mol
IUPAC Name diundecyl hexanedioate
Standard InChI InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-21-25-31-27(29)23-19-20-24-28(30)32-26-22-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3
Standard InChI Key WIZIPYVLMUMDQT-UHFFFAOYSA-N
SMILES CCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCC

Introduction

Chemical Identity and Structure

Diundecyl hexanedioate is an organic compound classified as a diester of adipic acid (hexanedioic acid) with two undecyl alcohol (1-undecanol) chains. The chemical structure consists of a six-carbon adipic acid backbone with two undecyl (C₁₁H₂₃) chains attached via ester linkages . The compound has the molecular formula C₂₈H₅₄O₄, placing it within the broader family of dialkyl adipates that includes related compounds such as dimethyl hexanedioate, diethyl adipate, and dioctyl adipate.
Chemically, diundecyl hexanedioate belongs to the same family as other adipate esters that are widely used as plasticizers, lubricants, and chemical intermediates. The structure can be represented as:
C₁₁H₂₃-O-C(=O)-(CH₂)₄-C(=O)-O-C₁₁H₂₃

Table 1: Chemical Identity of Diundecyl Hexanedioate

ParameterInformation
Chemical NameDiundecyl hexanedioate
SynonymsDiundecyl adipate, Adipic acid diundecyl ester, Hexanedioic acid diundecyl ester
Molecular FormulaC₂₈H₅₄O₄
Structural ComponentsHexanedioic acid core with two undecyl (C11) chains
Functional GroupDiester
Chemical FamilyDialkyl adipates, Fatty acid esters

Physical and Chemical Properties

Diundecyl hexanedioate is expected to be a colorless to pale yellow oily liquid at room temperature, similar to other long-chain dialkyl adipates. Based on the structure-property relationships observed in the adipate ester family, this compound would exhibit low water solubility and good solubility in organic solvents due to its long hydrocarbon chains.
The physical properties of diundecyl hexanedioate can be estimated by examining trends in related compounds. For instance, as the alkyl chain length increases in the series from dimethyl adipate to higher homologs, properties such as viscosity, boiling point, and hydrophobicity increase while water solubility decreases.

Table 2: Estimated Physical and Chemical Properties of Diundecyl Hexanedioate

PropertyEstimated ValueBasis of Estimation
Physical StateColorless oily liquidBased on related adipate esters
Molecular WeightApproximately 454.73 g/molCalculated from molecular formula
Boiling Point>300°C at atmospheric pressureExtrapolated from lower homologs
Vapor Pressure<1×10⁻⁷ mm Hg at 25°CEstimated based on related compounds
Water Solubility<0.001 mg/L at 25°CExtrapolated from DEHA data
Log Kow (Octanol-Water Partition Coefficient)>8.0Estimated based on structure and related compounds
DensityApproximately 0.92-0.94 g/cm³ at 25°CExtrapolated from similar adipates
Flash Point>200°CBased on related adipate esters
The compound is expected to have a high log Kow value due to its long hydrocarbon chains, indicating significant lipophilicity. This property is important for applications as plasticizers and in other industrial uses where compatibility with nonpolar materials is required.

Synthesis and Production

Diundecyl hexanedioate is typically synthesized through esterification of adipic acid (hexanedioic acid) with undecyl alcohol (1-undecanol). This reaction is generally carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with removal of water to drive the equilibrium toward product formation.
The general reaction can be represented as:
HOOC-(CH₂)₄-COOH + 2 C₁₁H₂₃OH → C₁₁H₂₃-O-C(=O)-(CH₂)₄-C(=O)-O-C₁₁H₂₃ + 2 H₂O
Industrial production typically employs excess alcohol to drive the reaction to completion, followed by purification steps that may include washing, distillation, or crystallization depending on the desired purity of the final product.

Table 3: Synthesis Methods for Diundecyl Hexanedioate

MethodReaction ConditionsCatalystsAdvantages
Direct Esterification120-180°C, removal of waterSulfuric acid, p-toluenesulfonic acidSimple process, high yields
Transesterification80-150°CMetal alkoxides, titanium compoundsMilder conditions, fewer side reactions
Acid Chloride Method0-50°CPyridine, triethylamineRapid reaction, high conversion
ApplicationFunctionIndustry
PlasticizerProvides flexibility and durability to polymersPlastic manufacturing, PVC processing
Lubricant AdditiveImproves viscosity and low-temperature performanceAutomotive, industrial machinery
Coating FormulationsEnhances flow properties and plasticizationPaint and coating industry
AdhesivesImproves flexibility and adhesion propertiesConstruction, packaging
Cosmetic IngredientEmollient and skin conditioning agentPersonal care products
Textile ProcessingSoftening agent and lubricantTextile industry
As a plasticizer, diundecyl hexanedioate would be expected to provide good performance at low temperatures due to its long carbon chains, which typically lower the glass transition temperature of polymers more effectively than shorter-chain adipates. Its lower volatility compared to shorter-chain adipates would also make it suitable for applications requiring thermal stability and low migration rates.
CompoundAcute Toxicity (LD₅₀)CarcinogenicityEnvironmental Persistence
Bis(2-ethylhexyl) adipate (DEHA)900 mg/kg (rat, i.v.) IARC Group 3 Readily biodegradable
Dioctyl adipate (DOA)Low acute toxicity Not classifiedExpected to biodegrade
Diundecyl hexanedioateLimited data availableLimited data availableExpected to have low water solubility and moderate biodegradability
From an environmental perspective, the high log Kow value of diundecyl hexanedioate suggests potential for bioaccumulation, though metabolism and elimination processes may mitigate this concern. Its very low water solubility would likely result in partitioning to sediment and soil rather than remaining in the aquatic phase if released into the environment.
The US EPA has established reference doses for some adipate esters, such as bis(2-ethylhexyl) adipate, with a reference dose for oral exposure (RfD) of 0.6 mg/kg-day , though specific regulatory guidelines for diundecyl hexanedioate have not been identified in the search results.

Analytical Methods and Characterization

Various analytical techniques can be employed for the detection, identification, and characterization of diundecyl hexanedioate in different matrices. These methods are similar to those used for other adipate esters, with appropriate modifications to account for the longer alkyl chains.

Table 6: Analytical Methods for Diundecyl Hexanedioate

Analytical TechniqueApplicationDetection LimitsNotes
Gas Chromatography-Mass Spectrometry (GC-MS)Qualitative and quantitative analysisLow ppm to ppb rangeMay require derivatization for improved chromatographic performance
High-Performance Liquid Chromatography (HPLC)Quantitative analysis in complex matricesLow ppm rangeSuitable for thermally labile samples
Fourier-Transform Infrared Spectroscopy (FTIR)Structural characterizationN/AUseful for identifying ester functional groups
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidationN/AProvides detailed structural information
Differential Scanning Calorimetry (DSC)Thermal properties analysisN/AUseful for determining phase transitions and compatibility
For environmental and biological samples, extraction procedures such as liquid-liquid extraction, solid-phase extraction, or solid-phase microextraction may be required prior to instrumental analysis. The high lipophilicity of diundecyl hexanedioate necessitates the use of nonpolar solvents for efficient extraction.

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